1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole
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Overview
Description
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core substituted with a sulfonyl group and a tert-butyl-methoxyphenyl moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Methylation: The final step involves the methylation of the benzimidazole nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzimidazole core may also interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 1-[(3-tert-butylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-benzimidazole
Uniqueness
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole is unique due to the presence of both the tert-butyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N2O3S, with a molecular weight of 358.5 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H22N2O3S |
Molecular Weight | 358.5 g/mol |
CAS Number | 873587-05-4 |
Biological Activity Overview
Benzimidazole derivatives are recognized for their antiviral, antimicrobial, and anticancer properties. The specific compound in focus has shown promise in various biological assays.
Antiviral Activity
Recent studies indicate that benzimidazole derivatives exhibit significant antiviral activity. For instance, a study on similar compounds demonstrated their efficacy against viral pathogens, suggesting that structural modifications can enhance their activity against specific viruses .
Antimicrobial Properties
Research has shown that compounds within the benzimidazole class possess antimicrobial properties. A study evaluating various derivatives found that modifications at the phenyl ring significantly influenced their antibacterial activity, with some compounds displaying potent effects against Gram-positive and Gram-negative bacteria .
Antitumor Effects
The potential of benzimidazole derivatives as antitumor agents has been widely explored. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins . The specific compound under review may exhibit similar effects based on its structural characteristics.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Key Enzymes : Many benzimidazole derivatives act by inhibiting enzymes critical for viral replication or bacterial growth.
- Modulation of Cell Signaling Pathways : These compounds may influence pathways associated with cell survival and apoptosis, particularly in cancer cells.
Study 1: Antiviral Efficacy
A recent publication highlighted the antiviral efficacy of benzimidazole derivatives against specific RNA viruses. The study reported that structural modifications improved binding affinity to viral proteins, leading to enhanced antiviral activity .
Study 2: Antimicrobial Assessment
In a comparative analysis of various benzimidazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial potential .
Study 3: Antitumor Activity
In vitro assays using human cancer cell lines revealed that certain derivatives induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis confirmed increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways .
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-20-16-8-6-7-9-17(16)21(13)25(22,23)14-10-11-18(24-5)15(12-14)19(2,3)4/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBKDJNPWGMRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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